molecular formula C12H19NO6 B6174043 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid CAS No. 2384535-94-6

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid

Cat. No. B6174043
CAS RN: 2384535-94-6
M. Wt: 273.3
InChI Key:
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Description

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid, also known as 2-TBCA, is a synthetic organic compound with a variety of applications in scientific research. It is a potent inhibitor of serine proteases, with a Ki of 0.1 μM, and has been used in a variety of biochemical and physiological studies. Its unique structure and properties make it a valuable tool for exploring the structure-function relationship of proteases and other enzymes.

Mechanism of Action

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is a potent inhibitor of serine proteases. It binds to the active site of the enzyme and blocks the catalytic activity of the enzyme. This inhibition of protease activity is reversible, and can be reversed by the addition of an appropriate substrate.
Biochemical and Physiological Effects
2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid has been used to study the biochemical and physiological effects of serine proteases. It has been shown to inhibit the activity of proteases in various biological systems, including the human immune system. Additionally, it has been used to study the regulation of gene expression and the modulation of protein-protein interactions.

Advantages and Limitations for Lab Experiments

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of serine proteases, with a Ki of 0.1 μM. Additionally, it is relatively easy to synthesize, and can be prepared in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be degraded by light and heat.

Future Directions

There are a number of potential future directions for the use of 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid. It could be used to study the inhibition of other proteases, such as cysteine proteases. Additionally, it could be used to study the regulation of other enzymes and proteins. Furthermore, it could be used to study the biochemical and physiological effects of other compounds and drugs. Finally, it could be used to study the structure-function relationships of other enzymes and proteins.

Synthesis Methods

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is synthesized from two commercially available compounds, tert-butyl chloroformate and 1-azaspiro[3.5]nonane-6-carboxylic acid. The synthesis of 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves the reaction of tert-butyl chloroformate with 1-azaspiro[3.5]nonane-6-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction yields 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid as the main product, with a yield of approximately 60%.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid has been used in a variety of scientific research applications. It has been used to investigate the structure-function relationships of serine proteases, as well as to study the biochemical and physiological effects of these enzymes. It has also been used to study the inhibition of proteases in various biological systems. Additionally, 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid has been employed in studies of the regulation of gene expression and the modulation of protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminobutanol", "tert-butyl chloroformate", "diethylene glycol", "sodium hydride", "ethyl chloroformate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Protection of the amine group of 2-aminobutanol with tert-butyl chloroformate in the presence of diethylene glycol to yield 2-[(tert-butoxy)carbonyl]amino-1-butanol", "Formation of the spirocyclic ring system by reaction of 2-[(tert-butoxy)carbonyl]amino-1-butanol with sodium hydride and ethyl chloroformate to yield 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane", "Deprotection of the amine and carboxylic acid groups by treatment of 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane with sodium hydroxide in water, followed by acidification with hydrochloric acid to yield 2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid", "Purification of the product by extraction with ethyl acetate, washing with sodium bicarbonate solution, drying over magnesium sulfate, and evaporation of the solvent" ] }

CAS RN

2384535-94-6

Product Name

2-[(tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid

Molecular Formula

C12H19NO6

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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